Norepinephrine Tartrate Impurity G
Overview
Description
Norepinephrine Tartrate Impurity G, also known as 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, is a chemical compound with the molecular formula C22H21NO3 and a molecular weight of 347.41 g/mol . This compound is an impurity associated with norepinephrine tartrate, a medication used to treat life-threatening low blood pressure. This compound is primarily used for research and development purposes.
Mechanism of Action
Target of Action
Norepinephrine Tartrate Impurity G, similar to Norepinephrine, primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining vascular tone and regulating cardiac function .
Mode of Action
This compound interacts with its targets by functioning as a peripheral vasoconstrictor on alpha-adrenergic receptors . It also acts as an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This dual action leads to increased blood pressure and improved cardiac output .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is a key player in the adrenergic signaling pathway, which is involved in various physiological processes such as smooth muscle contraction, cardiac function, and glucose metabolism .
Pharmacokinetics
The pharmacokinetics of this compound is likely to be similar to that of Norepinephrine. Norepinephrine is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination .
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It increases arterial vascular resistance, leading to an increase in mean arterial pressure . It also increases cardiac output by optimizing cardiac preload and direct inotropism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacodynamic response of Norepinephrine is highly variable, depending mainly on the severity of illness . In shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Furthermore, the stability of Norepinephrine has been confirmed in a wide range of concentrations when diluted in NaCl 0.9% .
Biochemical Analysis
Biochemical Properties
Norepinephrine Tartrate Impurity G interacts with various enzymes, proteins, and other biomolecules. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It also has an inotropic effect on the heart and dilates coronary arteries due to its activity at beta-adrenergic receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to modulate immune cell responses leading to increased anti-inflammatory and blunting of pro-inflammatory effects . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts on both alpha- and beta-adrenergic receptors, triggering intracellular signaling processes mediated by G-proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown that the NE dose showed significant heterogeneity in mortality prediction depending on which formulation was reported . This divergence in prediction widened at increasing NE doses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in dogs anesthetized with isoflurane, norepinephrine increased mean arterial pressure (MAP) by increasing the cardiac output .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the enzymes mono-aminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It resides in both lipid raft and non-lipid raft subdomains and colocalizes with syntaxin 1A .
Subcellular Localization
It is known that norepinephrine, from which this compound is derived, is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus .
Preparation Methods
The preparation of Norepinephrine Tartrate Impurity G involves synthetic routes that include the chiral separation of dl-Norepinephrine using chiral acids such as L-tartaric acid . The process typically involves multiple steps to ensure high enantiomeric purity. Industrial production methods may involve the use of advanced chromatographic techniques to isolate and purify the compound.
Chemical Reactions Analysis
Norepinephrine Tartrate Impurity G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Norepinephrine Tartrate Impurity G has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in norepinephrine tartrate formulations.
Biology: Studied for its potential effects on biological systems, particularly in relation to norepinephrine metabolism and function.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of norepinephrine tartrate.
Industry: Utilized in the quality control and assurance processes during the manufacturing of norepinephrine tartrate
Comparison with Similar Compounds
Norepinephrine Tartrate Impurity G can be compared with other similar compounds, such as:
Norepinephrine Tartrate: The parent compound used to treat low blood pressure.
Noradrenaline Tartrate Impurity B: Another impurity associated with norepinephrine tartrate.
Dopamine Hydrochloride: A related catecholamine with similar pharmacological properties.
Noradrenaline Methyl Ether: A derivative of norepinephrine with different functional groups
This compound is unique due to its specific chemical structure and the presence of the dibenzylamino group, which distinguishes it from other impurities and related compounds.
Properties
IUPAC Name |
2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZKRRFHEZSIFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335231 | |
Record name | 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13062-58-3 | |
Record name | N,N-Dibenzylarterenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIBENZYLARTERENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHF2XWH37U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.